molecular formula C26H20ClN3S B10936247 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B10936247
M. Wt: 442.0 g/mol
InChI Key: BYAVLTOOHODNDO-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that features a pyrazole ring, a thiazole ring, and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactionsThe final product is obtained through a series of substitution reactions to introduce the phenyl and chloro groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar molecules .

Properties

Molecular Formula

C26H20ClN3S

Molecular Weight

442.0 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C26H20ClN3S/c1-17-8-6-12-20(14-17)24-23(27)25(21-13-7-9-18(2)15-21)30(29-24)26-28-22(16-31-26)19-10-4-3-5-11-19/h3-16H,1-2H3

InChI Key

BYAVLTOOHODNDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC(=C5)C)Cl

Origin of Product

United States

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